molecular formula C22H15Cl2N3O2 B2476177 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 903310-06-5

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

货号 B2476177
CAS 编号: 903310-06-5
分子量: 424.28
InChI 键: YSRCXCFUXCVHPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as AG-014699, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that are used in cancer treatment, particularly in the treatment of breast and ovarian cancers. AG-014699 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This compound has also been shown to induce cell death through other mechanisms, such as the activation of apoptosis pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

实验室实验的优点和局限性

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has a number of advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its specificity for PARP enzymes, which may limit its effectiveness in some cancer types. Additionally, this compound has been shown to have limited bioavailability, which may limit its effectiveness in clinical settings.

未来方向

There are a number of future directions for research on 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. One area of research is the development of new PARP inhibitors that are more effective and have fewer side effects than this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor treatment. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for further research on the long-term effects of PARP inhibitor treatment, particularly in terms of potential side effects and the development of resistance.

合成方法

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the coupling of 2,4-dichlorobenzoic acid with 2-methyl-4-oxoquinazoline-3-carboxylic acid, followed by the addition of 4-aminophenylboronic acid. The resulting compound is then subjected to a series of reactions to yield this compound.

科学研究应用

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been extensively studied for its potential application in cancer treatment. PARP inhibitors, including this compound, have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as breast and ovarian cancers. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

2,4-dichloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c1-13-25-20-5-3-2-4-18(20)22(29)27(13)16-9-7-15(8-10-16)26-21(28)17-11-6-14(23)12-19(17)24/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRCXCFUXCVHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。